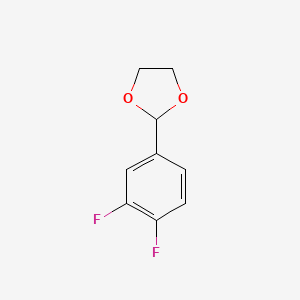

2-(3,4-Difluorophenyl)-1,3-dioxolane

Beschreibung

Significance of 1,3-Dioxolane (B20135) Scaffolds in Organic Synthesis and Pharmaceutical Chemistry

The 1,3-dioxolane ring is a cyclic acetal (B89532) that holds a prominent place in organic chemistry. Its primary and most traditional role is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.gov This protective function is crucial in multi-step syntheses, preventing the carbonyl group from undergoing unwanted reactions while other parts of the molecule are being modified. The formation of the dioxolane is typically achieved by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. googleapis.com This reaction is reversible, allowing for the deprotection and regeneration of the carbonyl group under acidic conditions.

Beyond its role as a protecting group, the 1,3-dioxolane scaffold is a core structural component in a wide array of biologically active molecules. nih.gov Derivatives of 1,3-dioxolane have been shown to exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.govnih.gov For instance, the well-known antifungal drugs ketoconazole (B1673606) and itraconazole (B105839) feature a dioxolane ring system, highlighting the importance of this heterocycle in medicinal chemistry. google.com The stereochemistry of substituted dioxolanes can also play a critical role in their biological activity.

Strategic Incorporation of Fluorine in Organic Molecules: Aromatic Fluorination and its Implications for 2-(3,4-Difluorophenyl)-1,3-dioxolane

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design and materials science. researchgate.netnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. nih.gov

In the context of medicinal chemistry, aromatic fluorination can lead to:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. This can increase the half-life of a drug in the body. nih.gov

Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to pass through biological membranes, potentially improving its absorption and distribution. researchgate.net

Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility and interaction with its biological target. nih.gov

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

The 3,4-difluorophenyl group in This compound is therefore not a passive component. It is a deliberate design element that can confer the aforementioned benefits to any larger molecule synthesized from this intermediate.

Scope and Research Imperatives for this compound and its Derivatives

The research interest in This compound and its derivatives is driven by the potential to create novel therapeutic agents and functional materials. The compound itself is primarily viewed as a versatile building block. google.com

Current and Future Research Directions:

Synthesis of Novel Pharmaceutical Agents: A primary research imperative is the use of this compound as a starting material for the synthesis of new drug candidates. For example, related difluorophenyl dioxolane structures are key intermediates in the synthesis of potent antifungal agents. google.com The combination of the biologically active dioxolane scaffold with the property-enhancing difluorophenyl group makes this a promising avenue for discovering new treatments for infectious diseases.

Development of Agrochemicals: Similar to pharmaceuticals, the properties conferred by the fluorinated phenyl and dioxolane moieties are also desirable in the development of new pesticides and herbicides.

Exploration of Materials Science Applications: Fluorinated organic compounds are known for their unique properties, including thermal stability and specific optical and electronic characteristics. Research into the polymerization of dioxolane derivatives could lead to the development of novel fluoropolymers with specialized applications.

Investigation of Biological Activity of Derivatives: There is a clear need for further research into the synthesis of a variety of derivatives of This compound and the systematic evaluation of their biological activities. This would provide a clearer understanding of the structure-activity relationships and guide the design of more potent and selective compounds.

While the parent compound is not typically synthesized for its own biological activity, a general synthetic route would involve the acid-catalyzed reaction of 3,4-difluorobenzaldehyde (B20872) with ethylene glycol. A detailed, optimized procedure for this specific conversion with corresponding spectroscopic data (NMR, IR, MS) would be a valuable contribution to the chemical literature, facilitating further research in this area.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIKHNSLOQHKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641072 | |

| Record name | 2-(3,4-Difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773101-62-5 | |

| Record name | 2-(3,4-Difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 773101-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 2 3,4 Difluorophenyl 1,3 Dioxolane and Analogous 2 Aryl 1,3 Dioxolanes

Foundational Synthetic Pathways to 1,3-Dioxolanes

The primary and most fundamental method for synthesizing 1,3-dioxolanes involves the direct reaction of a carbonyl compound with a 1,2-diol. organic-chemistry.org This transformation is a cornerstone of protecting group chemistry.

Acid-Catalyzed Acetalization and Ketalization of Carbonyl Compounds

The formation of 2-(3,4-Difluorophenyl)-1,3-dioxolane is achieved through the acid-catalyzed acetalization of 3,4-difluorobenzaldehyde (B20872) with ethylene (B1197577) glycol. This reaction is an equilibrium process where a molecule of water is eliminated. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The diol then acts as a nucleophile, attacking the activated carbonyl carbon in a two-step process. The initial attack by one hydroxyl group forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, the intramolecular attack by the second hydroxyl group of the diol closes the ring to form the 1,3-dioxolane (B20135) structure, with the regeneration of the acid catalyst. researchgate.net

To drive the equilibrium towards the product, water is typically removed from the reaction mixture as it is formed. organic-chemistry.org A common laboratory technique to achieve this is azeotropic distillation using a Dean-Stark apparatus, often with toluene (B28343) as the solvent. nih.govorganic-chemistry.org

Application of Diverse Catalytic Systems in 1,3-Dioxolane Formation

A wide array of catalysts can be employed for the synthesis of 1,3-dioxolanes. These can be broadly categorized as Brønsted acids, Lewis acids, and solid-supported heterogeneous catalysts. organic-chemistry.org

Brønsted Acids: Traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH) are frequently used. nih.gov

Lewis Acids: Lewis acids such as iodine, scandium(III) triflate (Sc(OTf)₃), and various metal-containing complexes are also effective. organic-chemistry.orgorganic-chemistry.org For instance, a catalytic amount of iodine can efficiently promote the formation of acetals under mild, neutral, and aprotic conditions. organic-chemistry.org

Heterogeneous Catalysts: To facilitate easier separation and catalyst recycling, solid acid catalysts have gained prominence. Examples include ion-exchange resins like Amberlyst-15 and clays (B1170129) like Montmorillonite (B579905) K10. nih.gov Montmorillonite K10 has been shown to be a highly effective catalyst for the acetalization of various aldehydes, including aromatic aldehydes, with diols, leading to high yields. nih.gov Other innovative heterogeneous systems include sulfonic acid-functionalized metal-organic frameworks (MOFs) and magnetic nanoparticles, which combine high catalytic activity with the advantage of simple magnetic separation. researchgate.net

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Aryl-1,3-dioxolanes

| Catalyst | Carbonyl Compound | Diol | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Montmorillonite K10 | Salicylaldehyde | (S,S)-1,2-diphenylethane-1,2-diol | Toluene | Reflux, 5h | 45% | nih.gov |

| Montmorillonite K10 | Salicylaldehyde | (R)-propane-1,2-diol | Toluene | Reflux, 3h | 93% | nih.gov |

| p-Toluenesulfonic acid | Salicylaldehyde | (S,S)-1,2-diphenylethane-1,2-diol | Toluene | Reflux, 12h | 25% | nih.gov |

| Amberlyst 15 | Salicylaldehyde | (S,S)-1,2-diphenylethane-1,2-diol | Toluene | Reflux, 10h | 35% | nih.gov |

| Iodine (cat.) | Various aldehydes/ketones | 1,3-Bis(trimethylsiloxy)propane | CH₂Cl₂ | Room Temp | 85-98% | organic-chemistry.org |

| [Ru(triphos)(tmm)] | 3,4-Hexanediol | Formic Acid | Dioxane | 100°C, 24h | 9% | d-nb.info |

Regioselective and Stereoselective Synthesis of 2-Aryl-1,3-dioxolanes

When using substituted diols or in reactions where multiple isomers can be formed, controlling the regioselectivity and stereoselectivity of the cyclization becomes critical. Advanced synthetic strategies have been developed to address this challenge.

Diol-Mediated Cyclization Approaches

The structure of the diol itself is a key determinant of the reaction's outcome. In the synthesis of chiral 1,3-dioxolanes, enantiopure diols are commonly used. nih.gov If the chiral centers of the diol are not directly involved in the reaction, the stereochemical integrity is often retained, leading to the formation of highly enantiopure dioxolane products. nih.gov The steric hindrance of the diol can affect the reaction yield, with more sterically hindered diols generally resulting in lower yields. nih.gov

Furthermore, the synthesis of cyclic 1,3-diols provides scaffolds that can be used to create spatially diverse molecules. nih.gov Tandem cyclization reactions, sometimes catalyzed by transition metals like palladium, offer versatile routes to complex ring-fused systems, which can then be further elaborated. acs.org

Influence of Reaction Conditions on Isomer Formation

Reaction conditions play a pivotal role in determining the distribution of isomers in dioxolane synthesis. The choice of catalyst, solvent, and temperature can influence the stereochemical outcome. For instance, in the synthesis of dioxolanes from diols produced via enzymatic cascades, the stereoselectivity of the enzymes used to create the diol dictates the stereochemistry of the final product. d-nb.info The subsequent chemical cyclization step must be optimized to preserve this stereochemistry.

In certain systems, such as the reductive ring-opening of carbohydrate-derived acetals, the choice of a Lewis acid and a reducing agent can completely reverse the regioselectivity of the cleavage, demonstrating the profound impact of reagents on isomer formation. researchgate.net While this applies to the cleavage of acetals, the principles of reagent control are fundamental to their formation as well.

Stereoselective Assembly via Cationic Intermediates

A sophisticated strategy for achieving high stereoselectivity involves the controlled generation and trapping of a 1,3-dioxolan-2-yl cation intermediate. nih.gov This method allows for the assembly of three separate components—an alkene, a carboxylic acid, and a carbon nucleophile—into a single, stereodefined dioxolane product.

The reaction is initiated by the oxidation of an alkene with a hypervalent iodine reagent in the presence of a carboxylic acid. nih.gov The neighboring acetoxy group participates in the reaction, leading to the stereospecific formation of a 1,3-dioxolan-2-yl cation. For example, a cis-alkene stereospecifically forms a meso cation, while a trans-alkene forms a chiral cation. The subsequent stereoselective trapping of this cationic intermediate by a nucleophile, such as a silyl (B83357) enol ether, determines the final stereochemistry of the substituted dioxolane. nih.gov The diastereoselectivity of this trapping step is influenced by the steric environment of the cation, where the substituents at the 4 and 5 positions can act as a steric barrier, directing the incoming nucleophile to a specific face. nih.govresearchgate.net This approach provides a powerful method for constructing complex, substituted 1,3-dioxolanes with a high degree of stereocontrol.

Innovative Methodologies for the Introduction of the Fluorinated Aryl Moiety

The formation of the bond between the difluorophenyl group and the dioxolane ring is a critical step that has been addressed through several modern synthetic routes. These methods move beyond the simple condensation of 3,4-difluorobenzaldehyde and ethylene glycol, enabling the construction of the target molecule from different precursors and under varied reaction conditions.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, including the linkage between an aryl group and the C2 position of the dioxolane ring. wikipedia.orgyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide. wikipedia.org For the synthesis of 2-aryl-1,3-dioxolanes, this can be envisioned through several disconnections, such as coupling an aryl organometallic species with a 2-halo-1,3-dioxolane or, conversely, coupling a 2-metallated-1,3-dioxolane with a halo-difluorobenzene. The Suzuki, Stille, and Negishi couplings are prominent examples of such transformations that can be applied in this context. youtube.comorganic-chemistry.org

Fluoro-carbonylation represents a cutting-edge strategy for the synthesis of fluorinated carbonyl compounds, which are direct precursors to the target dioxolanes. researchgate.net Recent advancements have demonstrated palladium/phosphine synergistic catalysis to achieve the fluorocarbonylation of potassium aryltrifluoroborates using a COF₂ source. nih.gov This allows for the direct conversion of a boronic acid derivative into an acyl fluoride (B91410). Acyl fluorides are valuable intermediates that can be readily converted to the corresponding aldehydes for subsequent dioxolane formation. Another innovative approach involves the iridium-catalyzed C-H fluorocarbonylation using dibromodifluoromethane (B1204443) as an inexpensive fluorine source, which can transform various arenes into acyl fluorides under photoirradiation. researchgate.net

| Strategy | Aryl Partner | Dioxolane Partner | Catalyst/Reagents (Example) | Description |

|---|---|---|---|---|

| Suzuki Coupling | 3,4-Difluorophenylboronic acid | 2-Bromo-1,3-dioxolane | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Forms the C-C bond between a pre-formed dioxolane ring and the aryl group. |

| Negishi Coupling | (3,4-Difluorophenyl)zinc chloride | 2-Bromo-1,3-dioxolane | PdCl₂(dppf) | Utilizes a functional-group-tolerant organozinc reagent. organic-chemistry.org |

| Fluoro-Carbonylation | Potassium (3,4-difluorophenyl)trifluoroborate | CO gas, Fluoride source | Pd(II)/Phosphine Catalyst | Generates 3,4-difluorobenzoyl fluoride, a precursor to the aldehyde needed for dioxolane synthesis. nih.gov |

| Photocatalytic Carbonylation | 1-Iodo-3,4-difluorobenzene | CO gas, KF | CuBr·SMe₂ | A copper-catalyzed radical fluorocarbonylation to produce the acyl fluoride intermediate. researchgate.net |

Radical chemistry offers unique pathways for C-C bond formation, often under mild conditions. The generation of aryl radicals, which can be subsequently used to functionalize other molecules, has seen a renaissance with the advent of photoredox catalysis. nih.gov A 3,4-difluorophenyl radical can be generated from precursors such as 3,4-difluorobenzenediazonium salts or 1-bromo-3,4-difluorobenzene using a suitable photocatalyst and light. nih.gov

Once generated, this highly reactive intermediate can be trapped by a dioxolane-based radical acceptor. Furthermore, radical processes involving the 1,3-dioxolane ring itself have been reported. For instance, a thiol-promoted radical chain process enables the site-specific addition of 1,3-dioxolane to imines, demonstrating that a radical can be effectively generated at the C2 position. organic-chemistry.orgorganic-chemistry.org This suggests a strategy where a 2-dioxolanyl radical could be added to an activated difluorobenzene derivative.

| Radical Source (Precursor) | Generation Method | Proposed Radical Reaction |

|---|---|---|

| 3,4-Difluorobenzenediazonium salt | Photoredox Catalysis (e.g., Ru(bpy)₃²⁺, visible light) | Addition of the generated 3,4-difluorophenyl radical to a 2-vinyl-1,3-dioxolane (B1585387) acceptor. |

| 1-Bromo-3,4-difluorobenzene | Photoredox Catalysis or AIBN/n-Bu₃SnH | Generation of the aryl radical for subsequent coupling reactions. nih.gov |

| 1,3-Dioxolane | Thiol promoter, Radical initiator (e.g., AIBN) | Formation of a 2-dioxolanyl radical for addition to a suitable difluorophenyl acceptor. organic-chemistry.org |

The synthesis of chiral, non-racemic 2-aryl-1,3-dioxolanes is crucial for applications in asymmetric synthesis and pharmaceuticals. Enantioselectivity can be introduced at different stages of the synthesis. One established method is to use enantiomerically pure diols as the starting material for the acetalization reaction. nih.gov For instance, reacting 3,4-difluorobenzaldehyde with a commercially available chiral C₂-symmetric diol in the presence of an acid catalyst can yield diastereomerically pure dioxolane derivatives. nih.gov

A more advanced approach involves the enantioselective fluorination of a precursor molecule. While direct enantioselective fluorination of 2-(phenyl)-1,3-dioxolane is challenging, it is conceivable to perform an asymmetric fluorination on a suitable prochiral aryl precursor before its conversion to the final product. Modern electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), often used in conjunction with chiral catalysts, have been successfully applied to create chiral fluorinated molecules. academie-sciences.fr An alternative strategy is the asymmetric reduction of a ketone precursor, such as 2-bromo-1-(3,4-difluorophenyl)ethan-1-one, to a chiral alcohol, which can then be cyclized with a suitable partner to form the chiral dioxolane.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound, where additional substituents are present on the difluorophenyl ring, allows for the fine-tuning of the molecule's properties. There are two primary strategies for achieving this:

Linear Synthesis from Substituted Precursors: This approach involves starting with a 3,4-difluorobenzaldehyde derivative that already contains the desired additional substituent. For example, nitration of 1,2-difluorobenzene (B135520) followed by subsequent functional group manipulations can provide various substituted 3,4-difluorobenzaldehydes, which are then converted to the corresponding dioxolanes via standard acetalization.

Late-Stage Functionalization: This strategy involves performing chemical modifications directly on the pre-formed this compound molecule. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed. The directing effects of the two fluorine atoms (ortho, para-directing but deactivating) and the dioxolane-substituted carbon must be considered to predict the regiochemical outcome of the substitution.

| Derivative Type | Synthetic Strategy | Example Reagents | Potential Product |

|---|---|---|---|

| Nitro Derivative | Late-Stage Functionalization | HNO₃, H₂SO₄ | 2-(4,5-Difluoro-2-nitrophenyl)-1,3-dioxolane |

| Amino Derivative | Functional Group Interconversion | H₂, Pd/C (from nitro derivative) | 2-(2-Amino-4,5-difluorophenyl)-1,3-dioxolane |

| Bromo Derivative | Late-Stage Functionalization | N-Bromosuccinimide, TFA | 2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane |

| Alkylated Derivative | Linear Synthesis | Start with alkylated 1,2-difluorobenzene | 2-(Substituted-3,4-difluorophenyl)-1,3-dioxolane |

Chemical Reactivity and Mechanistic Pathways of 2 3,4 Difluorophenyl 1,3 Dioxolane and 1,3 Dioxolane Systems

Ring-Opening and Cleavage Reactions of the 1,3-Dioxolane (B20135) Nucleus

The stability of the 1,3-dioxolane ring is not absolute, and it can undergo ring-opening through various pathways, most notably through acid catalysis or oxidation.

The most common reaction of 1,3-dioxolanes is their acid-catalyzed hydrolysis to regenerate the parent carbonyl compound (in this case, 3,4-difluorobenzaldehyde) and ethylene (B1197577) glycol. This reaction is reversible and fundamental to the function of dioxolanes as protecting groups. libretexts.org

The mechanism proceeds through several distinct steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by a hydronium ion (H₃O⁺), the active catalyst in aqueous acidic solutions. libretexts.orgchemguide.co.uk This step makes the oxygen a better leaving group.

Ring Opening to form an Oxocarbenium Ion: The protonated dioxolane undergoes ring cleavage to form a resonance-stabilized oxocarbenium ion. sci-hub.se The positive charge is delocalized between the carbon atom at the 2-position and the remaining ring oxygen. libretexts.org The electron-withdrawing nature of the 3,4-difluorophenyl group at C2 would likely destabilize this cationic intermediate, potentially slowing the rate of hydrolysis compared to dioxolanes with electron-donating substituents.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. chemguide.co.uk

Deprotonation and Hemiacetal Formation: A deprotonation step leads to the formation of a hemiacetal intermediate.

Protonation and Cleavage: The second oxygen atom (from the original ethylene glycol moiety) is protonated, followed by cleavage of the C-O bond to release the parent carbonyl compound and ethylene glycol, regenerating the acid catalyst. libretexts.orgyoutube.com

Transacetalization is a related acid-catalyzed process where the ethylene glycol moiety is exchanged with another diol or alcohol without proceeding to the fully hydrolyzed aldehyde. organic-chemistry.org This can occur, for instance, by treating the dioxolane with another diol in the presence of an acid catalyst like p-toluenesulfonic acid. mdpi.com It has been demonstrated that transacetalization can be an effective synthetic method, such as in the reaction of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) with lipophilic carbonyl compounds, where reaction rates were significantly higher than direct acetalization. researchgate.net

Table 1: Conditions for Acid-Catalyzed Deprotection of 1,3-Dioxolanes

| Catalyst/Reagent | Solvent | Conditions | Finding | Reference |

|---|---|---|---|---|

| Dilute HCl or H₂SO₄ | Water | Heat (reflux) | Standard reversible hydrolysis to carbonyl and diol. libretexts.org | libretexts.org |

| p-Toluenesulfonic acid (TosOH) | Toluene (B28343) | Reflux with Dean-Stark trap | Standard condition for acetal (B89532) formation, but can be used for transacetalization. organic-chemistry.org | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Quantitative conversion of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) within five minutes. organic-chemistry.org | organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | - | Mild conditions | Highly efficient and chemoselective for acetalization and in situ transacetalization. organic-chemistry.org | organic-chemistry.org |

While generally stable to mild oxidants, the 1,3-dioxolane ring can be cleaved under specific oxidative conditions to yield different products, typically esters. This transformation provides an alternative synthetic route from aldehydes, via their dioxolane derivatives.

Common methods for oxidative cleavage include:

Ozone (O₃): Ozonolysis can lead to the cleavage of the dioxolane ring.

N-Hydroxyphthalimide (NHPI)/Co(OAc)₂: An efficient oxidation of various acetals, including 1,3-dioxolanes, to esters can be achieved using molecular oxygen in the presence of catalytic amounts of NHPI and cobalt(II) acetate. organic-chemistry.org

Periodic Acid (H₅IO₆): Aqueous periodic acid in solvents like DMF or THF has been shown to cleave 1,3-dioxolanes, yielding the corresponding aromatic aldehydes and ketones in good yields. orientjchem.org

Oxone (potassium peroxymonosulfate): Oxone is capable of oxidatively degrading 1,3-dicarbonyl compounds and can also be applied to the cleavage of related structures. organic-chemistry.org

The mechanism of these oxidations often involves the formation of a radical or an unstable intermediate at the C2 position, which then rearranges and fragments to yield the final ester product. For example, oxidation of a 2-substituted-1,3-dioxolane would yield the corresponding glycol monoester.

Table 2: Reagents for Oxidative Cleavage of 1,3-Dioxolanes

| Oxidizing Agent | Co-catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Molecular Oxygen (O₂) | N-Hydroxyphthalimide (NHPI), Co(OAc)₂ | Ester | organic-chemistry.org |

| Periodic Acid (H₅IO₆) | DMF or THF | Aldehyde/Ketone | orientjchem.org |

| m-Chloroperoxybenzoic acid (MCPBA) | CH₂Cl₂ | Lactone or related cleavage products (often requires Lewis acid enhancement) | thieme-connect.deorganic-chemistry.org |

| Iodine/(nBu₄N)N₃/Amine | - | Amide (from cleavage of 1,3-dicarbonyls) | nih.gov |

A sophisticated application of dioxolane chemistry is the enantioselective ring-cleavage, particularly for meso-1,3-dioxolanes, which are prochiral. While 2-(3,4-Difluorophenyl)-1,3-dioxolane itself is not a meso compound, the principles extend to the asymmetric synthesis of complex molecules containing chiral diol fragments. This process involves a chiral catalyst, typically a chiral Lewis acid, that selectively activates one of the two enantiotopic oxygen atoms in the dioxolane ring. nih.gov

This selective activation leads to a ring-opening reaction with a nucleophile, resulting in a chiral, non-racemic product. For instance, phenylalanine-derived B-aryl-N-tosyloxazaborolidinones have been used as chiral Lewis acids to selectively activate one of the two enantiotopic oxygen atoms in prochiral dioxane acetals, leading to enantioselective formation of ring-cleavage products. nih.gov Similarly, the desymmetrization of meso-epoxides using chiral haloborane reagents highlights a related strategy of enantioselective ring-opening of cyclic ethers. dtic.mil Rhodium-catalyzed asymmetric cascade reactions can also produce chiral 1,3-dioxoles, which can be subsequently hydrogenated to chiral 1,3-dioxolanes. nih.gov

Transformations at the 2-Position and Ring Substituents

Reactions can also be directed at the C2 position of the dioxolane ring, which is the original carbonyl carbon.

The 1,3-dioxolan-2-ylium cation is a key reactive intermediate formed by the removal of a hydride or another leaving group from the C2 position, typically facilitated by a Lewis acid. This cation is stabilized by the adjacent oxygen atoms and is highly electrophilic.

A notable method for generating these intermediates involves the oxidation of alkenes with hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) in the presence of a bidentate nucleophile like ethylene glycol, or through intramolecular participation. nih.govresearchgate.net Stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether. nih.gov The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the nucleophilic silyl enol ether. nih.govresearchgate.net The stereochemistry of the final product can be controlled by the stereochemistry of the starting alkene and the reaction conditions. researchgate.net

Direct nucleophilic attack by strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) on the C2-H of an unsubstituted 2-aryl-1,3-dioxolane is generally not feasible due to the stability of the acetal and the low acidity of the C2 proton. libretexts.org Such reagents are powerful bases and would deprotonate more acidic protons if present. libretexts.org

However, transformations involving organometallic reagents can be achieved by modifying the dioxolane structure.

Reaction with Acyl-Substituted Dioxolanes: Organometallic reagents readily react with carbonyl groups attached as substituents to the dioxolane ring. For example, tertiary alcohols have been synthesized by reacting 1-(5-isopropyl-1,3-dioxan-5-yl)ethan-1-one with various Grignard reagents, demonstrating that the dioxane ring is stable and does not interfere with the reaction at the acyl group. researchgate.net

Reaction with Activated Dioxolanes: A versatile method for formylation involves a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane. This reagent is stable and reacts with Grignard and organozinc reagents in a mild and efficient manner to introduce a formyl group equivalent. organic-chemistry.org This represents a successful reaction of an organometallic reagent at the C2 position of a modified dioxolane.

Addition to Acyl Compounds: In a more general sense, Grignard and organolithium reagents react with esters and other acid derivatives in a two-step process of addition-elimination followed by a second addition to yield tertiary alcohols. saskoer.ca While not a direct reaction on the dioxolane ring itself, this illustrates the typical reactivity of these reagents with related functional groups. saskoer.cayoutube.com

Hydrogen Atom Transfer (HAT) Processes at C-2

The C-2 position of the 1,3-dioxolane ring is particularly susceptible to hydrogen atom transfer (HAT) reactions. This process is fundamental to the generation of the dioxolanyl radical, a key intermediate in numerous synthetic transformations. nsf.gov The abstraction of a hydrogen atom from the C-2 carbon by a suitable radical species initiates a cascade of reactions, enabling the incorporation of the dioxolanyl moiety into various molecular frameworks. nsf.gov

Recent advancements in photochemistry have provided mild conditions for these transformations. nsf.gov For instance, visible-light-promoted reactions using an iridium catalyst can convert 1,3-dioxolane into its radical species, which then reacts with electron-deficient alkenes. nsf.govacs.org This process operates through a radical chain mechanism, a less common but powerful pathway for this type of transformation. nsf.govacs.org Experimental and DFT studies have corroborated the mechanism of hydrogen atom transfer from 1,3-dioxolane to other radical species. nsf.govacs.org

The propensity of the C-2 hydrogen to undergo abstraction is a cornerstone of the use of 1,3-dioxolane as a formylating reagent surrogate. nsf.gov This reactivity has been harnessed in the formal formylation of arenes and N-heteroarenes. nsf.gov The stability of the resulting dioxolanyl radical plays a crucial role in the success of these reactions.

Reactivity Modulations by the 3,4-Difluorophenyl Moiety

The presence of the 3,4-difluorophenyl group at the C-2 position significantly influences the chemical properties and reactivity of the dioxolane ring. cymitquimica.com

Electronic Effects of Fluorine on Reaction Pathways

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts strong electronic effects that modulate the reactivity of the entire molecule. nih.gov The two fluorine atoms in this compound have a profound impact on the molecule's electronic structure, primarily through their strong negative inductive effect (σI). nih.gov This electron-withdrawing capability stabilizes the molecular orbitals. nih.gov

This alteration of electronic properties can enhance the stability of the compound. cymitquimica.com The introduction of fluorine atoms can also influence intermolecular interactions. nih.gov In the context of reaction pathways, fluorination can have a deactivating effect on certain transformations. For example, in the reaction of F− with iodoethane, fluorination of the β-carbon suppresses the E2 elimination pathway. nih.gov This is due to the increased acidity of the remaining protons, which can lead to alternative reaction channels. nih.gov The electron-withdrawing nature of the difluorophenyl group can also affect the stability of charged intermediates, such as carbocations, that may form during a reaction.

Regioselectivity and Stereoselectivity in Derivatives of this compound

The substitution pattern on the phenyl ring can direct the regio- and stereochemical outcome of reactions involving the dioxolane moiety. While specific studies on the regioselectivity and stereoselectivity of this compound derivatives are not extensively detailed in the provided results, general principles of reactions involving 2-aryl-1,3-dioxolanes can be applied.

In reactions where the dioxolane ring is opened or participates in cycloadditions, the electronic nature of the aryl substituent can influence the regioselectivity. For instance, in electrophilic addition reactions, the electron-withdrawing difluorophenyl group would direct incoming electrophiles to specific positions. Similarly, in nucleophilic attacks, the site of attack on the dioxolane ring can be influenced by the electronic distribution dictated by the substituent.

Stereoselectivity is often governed by the steric bulk of the substituent and the geometry of the transition state. In reactions forming new stereocenters, the 3,4-difluorophenyl group can create a chiral environment that favors the formation of one stereoisomer over another. For example, in the synthesis of substituted 1,3-dioxolanes via a three-component assembly, the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate is key to the stereoselective outcome. nih.gov The nature of the substituent at the 2-position is critical in controlling the stereochemistry of the subsequent nucleophilic attack.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving 1,3-dioxolane systems is crucial for predicting and controlling their chemical behavior.

Radical Chain Mechanisms in 1,3-Dioxolane Chemistry

Radical chain reactions are a significant pathway in the chemistry of 1,3-dioxolanes. nsf.govorganic-chemistry.org These reactions typically proceed through three main phases: initiation, propagation, and termination. lumenlearning.comlibretexts.orglibretexts.org

Initiation: This phase involves the initial creation of a radical species, often through homolytic cleavage of a bond, which can be induced by heat or light. lumenlearning.comlibretexts.orglibretexts.org In the context of 1,3-dioxolane, a radical initiator can abstract a hydrogen atom from the C-2 position to generate the key dioxolanyl radical. nsf.gov

Propagation: Once formed, the reactive dioxolanyl radical can react with other stable molecules to form new products and regenerate a radical species, thus continuing the chain. libretexts.orglibretexts.org Propagation steps often involve hydrogen abstraction or the addition of the radical to double bonds. libretexts.orglibretexts.org

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.orglibretexts.org

A thiol-promoted, site-specific addition of 1,3-dioxolane to imines via a radical chain process exemplifies this mechanism. organic-chemistry.org This metal-free and redox-neutral reaction provides a route to protected α-amino aldehydes. organic-chemistry.org

Cationic Rearrangements and Intermediate Stability

Cationic intermediates play a significant role in the reactions of 1,3-dioxolanes. The formation of a 1,3-dioxolan-2-yl cation is a key step in various transformations, including the stereoselective formation of substituted 1,3-dioxolanes. nih.gov The stability of this cation is crucial for the reaction to proceed efficiently.

The stability of carbocation intermediates is influenced by the substituents attached to the cationic center. In the case of this compound, the electron-withdrawing nature of the difluorophenyl group would destabilize a carbocation at the C-2 position. This electronic effect can significantly impact the feasibility and pathway of reactions that proceed through such cationic intermediates.

Cationic ring-opening polymerization of 1,3-dioxolane is another area where cationic intermediates are central. orientjchem.org Catalysts like proton-exchanged montmorillonite (B579905) clay can initiate the polymerization by generating a cationic species that propagates the chain. orientjchem.org The stability of these propagating cationic species influences the rate and outcome of the polymerization.

Stereochemical Investigations of 2 3,4 Difluorophenyl 1,3 Dioxolane and 2 Aryl 1,3 Dioxolane Analogues

Conformational Analysis of the 1,3-Dioxolane (B20135) Ring System

Preferred Conformations and Dynamics of Five-Membered Heterocycles

Five-membered rings, such as the 1,3-dioxolane ring in 2-(3,4-difluorophenyl)-1,3-dioxolane, are not planar and exist in a continuous state of dynamic motion. researchgate.netosi.lv Their conformations are often described by a concept known as pseudorotation, which involves out-of-plane puckering of the ring atoms. The two most common puckered conformations for five-membered rings are the envelope (or twist) and half-chair forms. researchgate.net

In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. researchgate.net Computational studies on various saturated five-membered heterocycles have shown a high degree of conformational heterogeneity, with multiple conformations corresponding to energy minima. osi.lv The specific preferred conformation and the energy barriers between different conformations are influenced by the nature of the atoms in the ring and the substituents attached to them. researchgate.netosi.lv

The dynamic nature of these rings means that they rapidly interconvert between different conformations at room temperature. This process can be studied using variable temperature NMR spectroscopy, which can provide information on the energy barriers and the populations of different conformers. researchgate.net

Influence of 2-Aryl and Ring Substituents on Conformational Equilibria

The presence of a substituent at the 2-position of the 1,3-dioxolane ring, such as the 3,4-difluorophenyl group, significantly influences the conformational equilibrium. The substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation. The relative stability of these orientations is determined by a balance of steric and electronic effects.

For 2-aryl-1,3-dioxolanes, the aryl group introduces additional complexity due to the possibility of rotation around the bond connecting it to the dioxolane ring. Studies on related 2,2-diaryl-1,3-dioxanes have shown that remote electron-withdrawing substituents on the aryl ring can favor conformations where the electron-withdrawing group is in the equatorial position. acs.orgnih.gov This preference is attributed to electrostatic interactions rather than hyperconjugative effects. acs.orgnih.gov A linear relationship has been observed between the conformational energy differences and the Hammett σ values of the para-substituents on the aryl ring. acs.orgnih.gov

Determination of Absolute and Relative Configurations

Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR, CD)

The determination of the absolute and relative configurations of chiral 2-aryl-1,3-dioxolanes is crucial for understanding their properties and applications. Several spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of dioxolanes. wordpress.com By analyzing coupling constants and nuclear Overhauser effect (NOE) data, the spatial relationships between different protons in the molecule can be established. thieme-connect.de For instance, in substituted 1,3-dioxanes, the chair-like conformations allow for the determination of relative configurations through the measurement of coupling constants. thieme-connect.de For 1,3-diols, derivatization to the corresponding acetonides (2,2-dimethyl-1,3-dioxanes) and subsequent ¹³C NMR analysis is a standard method for stereochemical assignment. thieme-connect.de Empirical rules based on the chemical shifts of the C2 carbon and the two methyl groups at C2 can differentiate between syn and anti relative configurations. thieme-connect.de

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wordpress.com This technique can be used to determine the absolute configuration of chiral compounds. wordpress.com However, for 2-aryl-4,5-dimethyl-1,3-dioxolanes, the CD spectra are highly sensitive to the substituents on the aromatic ring, which can sometimes lead to sign inversions, making configurational correlation problematic. nih.govacs.org

Cholesteric Induction in Nematic Phases for Stereochemical Correlation

A reliable method for determining the absolute configuration of chiral 2-aryl-1,3-dioxolanes involves measuring their ability to induce a helical twist in a nematic liquid crystal phase, a phenomenon known as cholesteric induction. nih.govacs.orgaps.org The helical twisting power (β) of a chiral dopant is a measure of its efficiency in inducing this twist.

Studies on a series of 2-aryl-4,5-dimethyl-1,3-dioxolanes have shown that the helical twisting power is only marginally influenced by the substituents on the aromatic ring. nih.govacs.org This indicates that the chiral dioxolane ring itself is the primary determinant of the cholesteric induction. nih.govacs.org Consequently, the sign and magnitude of the helical twisting power are nicely correlated to the absolute configurations of these compounds, providing a more reliable method for stereochemical assignment compared to CD spectroscopy in this specific case. nih.govacs.org

| Compound | Substituent on Aryl Ring | CD Spectra Correlation | Helical Twisting Power (β) Correlation |

| 2-Aryl-4,5-dimethyl-1,3-dioxolane | Various | Problematic due to substituent effects and sign inversions nih.govacs.org | Good correlation with absolute configuration nih.govacs.org |

Diastereoselection and Enantioselection in Dioxolane Synthesis and Transformations

The synthesis of 1,3-dioxolanes with specific stereochemistry is a key objective in organic synthesis. numberanalytics.com Diastereoselective and enantioselective methods are employed to control the formation of the desired stereoisomers.

Diastereoselection: Diastereoselectivity refers to the preferential formation of one diastereomer over another. numberanalytics.com In the synthesis of dioxolanes, this can be achieved by using chiral starting materials or chiral catalysts. numberanalytics.com For example, the reaction of aldehydes with chiral diols can lead to the formation of diastereomerically enriched dioxolanes. nih.gov The stereochemical outcome of such reactions is influenced by factors such as steric hindrance and the reaction conditions. numberanalytics.com Stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding via a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com

Enantioselection: Enantioselection involves the preferential formation of one enantiomer over the other. This is often achieved using chiral catalysts in reactions involving prochiral substrates. For instance, the catalytic asymmetric acetalization of diols can provide access to enantiomerically pure dioxolanes. acs.org Furthermore, enzymatic cascades have been utilized for the highly stereoselective synthesis of chiral diols, which are then converted to chiral dioxolanes. d-nb.info The transformation of diols to cyclic acetals can be achieved with high stereoselectivity using ruthenium catalysts. d-nb.info

Transformations of existing dioxolanes can also proceed with high stereoselectivity. For example, the isomerization of stereochemically defined 4-aryl-2,5-dimethyl-1,3-dioxolanes using Lewis acids like titanium(IV) chloride can lead to the formation of complex benzopyran structures with a high degree of stereocontrol. researchgate.net

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com | High diastereoselectivity can be achieved. numberanalytics.com The auxiliary must be removed in a subsequent step. |

| Chiral Catalysts | A small amount of a chiral catalyst is used to control the enantioselectivity of a reaction. | High enantiomeric excesses can be obtained. The catalyst is used in sub-stoichiometric amounts. |

| Enzymatic Reactions | Enzymes are used as catalysts to perform highly selective transformations. d-nb.info | High stereoselectivity and mild reaction conditions. d-nb.info |

| Stereospecific Reactions | The stereochemistry of the starting material directly determines the stereochemistry of the product. mdpi.com | Predictable stereochemical outcome. mdpi.com |

Control of Diastereomeric Ratios in Dioxolane Formation

The synthesis of 2-aryl-1,3-dioxolanes, including the title compound this compound, from aldehydes and 1,2-diols can generate stereocenters, leading to the formation of diastereomers. The control of these diastereomeric ratios is a critical aspect of stereoselective synthesis. Research into the formation of 2-aryl-1,3-dioxolanes has identified several key factors that influence the stereochemical outcome, primarily the geometry of the starting materials and the nature of the catalyst employed.

One of the principal methods for forming the 1,3-dioxolane ring is the acid-catalyzed reaction of a carbonyl compound with a 1,2- or 1,3-diol. organic-chemistry.orgthieme-connect.de The stereoselectivity of this reaction is highly dependent on the stereochemistry of the diol. For instance, the reaction of an aldehyde with a trans-1,2-diol will yield a different diastereomer than a reaction with a cis-1,2-diol. The thermodynamic and kinetic control of the reaction, influenced by the catalyst, reaction time, and temperature, can also dictate the final diastereomeric ratio. Lewis acids and Brønsted acids are commonly used catalysts for this transformation. thieme-connect.de

Alternative strategies involving the oxidation of alkenes have also been developed for the stereoselective formation of 1,3-dioxolanes. A notable method involves a three-component assembly of an alkene, a carboxylic acid, and a silyl enol ether, mediated by a hypervalent iodine reagent. This process proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. The stereochemistry of the starting alkene (cis or trans) directly controls the stereochemistry of this cation intermediate, which is then trapped by the nucleophile. For example, a cis-alkene stereospecifically forms a meso-dioxolanyl cation, while a trans-alkene yields a chiral racemic cation. The subsequent nucleophilic attack on this intermediate determines the final diastereomeric ratio of the substituted 1,3-dioxolane product. The steric properties of both the cation intermediate and the incoming nucleophile play a crucial role in the diastereoselectivity of this trapping step.

The table below summarizes findings on the diastereoselective synthesis of 2-aryl-1,3-dioxolane analogues, highlighting the influence of starting materials and catalysts on the stereochemical outcome.

Table 1: Factors Influencing Diastereomeric Ratios in 2-Aryl-1,3-dioxolane Formation

| Starting Material (Alkene) | Catalyst/Reagent System | Key Intermediate | Outcome/Controlling Factor |

|---|---|---|---|

| cis-Alkene | Hypervalent Iodine / Carboxylic Acid | meso-1,3-Dioxolan-2-yl cation | Diastereoselective trapping of the meso cation is controlled by the steric hindrance of the 4,5-substituents. |

| trans-Alkene | Hypervalent Iodine / Carboxylic Acid | Chiral 1,3-Dioxolan-2-yl cation | Stereospecific formation of a chiral racemic product. |

| Styrenes (Aryl-substituted alkenes) | Hypervalent Iodine / Carboxylic Acid | 4-Aryl-1,3-dioxolan-2-yl cation | The aryl group at the 4-position of the cation controls the diastereoface selectivity of the nucleophilic attack. |

Computational and Theoretical Approaches to 2 3,4 Difluorophenyl 1,3 Dioxolane and 1,3 Dioxolane Chemistry

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's structure and reactivity.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is frequently used to study 1,3-dioxolane (B20135) and its derivatives. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to investigate the mechanisms of cycloaddition reactions involving these structures. mdpi.com For higher accuracy, especially in energy calculations, more sophisticated ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are used. researchgate.netgithub.io For example, the oxidation pathways of 1,3-dioxolane have been studied using high-level calculations such as DLPNO-CCSD(T)/CBS//B2PLYPD3BJ/6-311+g(d,p) to accurately determine reaction energies. researchgate.net These methods provide a robust framework for optimizing molecular geometries and understanding the thermodynamics of reactions involving dioxolane rings.

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Mechanistic study of cycloaddition reactions | mdpi.com |

| DLPNO-CCSD(T) | CBS//B2PLYPD3BJ/6-311+g(d,p) | Calculation of reaction energies for oxidation pathways | researchgate.net |

| (U)M06-2X | 6-31+G(d,p) | Study of 1,3-dipolar cycloadditions | mdpi.com |

| PBE0-D3 | def2-TZVP | Calculation of electrostatic potential maps | mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO indicates the kinetic stability of a molecule; a larger gap suggests lower reactivity. ajchem-a.com For 1,3-dioxolane derivatives, the nature of the substituent at the C2 position significantly influences the FMOs. In 2-(3,4-Difluorophenyl)-1,3-dioxolane, the electron-withdrawing difluorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenyl group.

Molecular Electrostatic Potential (MESP) maps visualize the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. ajchem-a.com In fluorinated aromatic compounds, the fluorine atoms create regions of negative potential, while also influencing the potential across the entire molecule. mdpi.commdpi.com For this compound, MESP analysis would reveal negative potential around the two oxygen atoms of the dioxolane ring and the fluorine atoms, making them susceptible to electrophilic attack. Conversely, regions of positive potential would be located on the hydrogen atoms and the carbon atom bonded to the electronegative fluorine and oxygen atoms. ajchem-a.com This analysis is crucial for predicting how the molecule will interact with other reagents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₂O₂ | nih.gov |

| Molecular Weight | 186.15 g/mol | nih.gov |

| Exact Mass | 186.04923582 Da | nih.gov |

| Polar Surface Area | 18.5 Ų | nih.gov |

Simulation of Reaction Mechanisms and Energy Landscapes

Computational methods allow for the detailed exploration of reaction pathways, providing a dynamic picture of how chemical transformations occur.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. numberanalytics.com Computational methods like the Synchronous Transit-Guided Quasi-Newton (QST) or Nudged Elastic Band (NEB) are used to locate and optimize these transient structures. numberanalytics.com For 1,3-dioxolanes, theoretical studies have been crucial in elucidating complex reaction mechanisms such as oxidation. Calculations have shown that the initial steps of 1,3-dioxolane oxidation involve H-atom abstraction, followed by ring-opening β-scission reactions, which are often the most dominant pathways. researchgate.netresearchgate.net The activation energies calculated for these steps help predict the most favorable reaction channels under different conditions. researchgate.net

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various conformations, most notably the "envelope" (Cₛ symmetry) and "half-chair" (C₂ symmetry) forms. acs.org Computational studies, through methods like acid-catalyzed equilibration of diastereoisomers and NMR spectroscopy analysis, have shown that the energy differences between these conformers are generally small. acs.org The presence of substituents, such as the 3,4-difluorophenyl group at the C2 position, influences the conformational preference. Large substituents can introduce specific steric interactions that favor one conformation over others. acs.org Furthermore, the presence of fluorine atoms can introduce stabilizing or destabilizing electrostatic interactions, such as 1,3-diaxial interactions, which can significantly alter conformational preferences and energy barriers. beilstein-journals.orgnih.gov

| Compound Series | Free-Energy Difference Range (kcal/mol) | Favored Isomer | Reference |

|---|---|---|---|

| 2,4-dialkyl-substituted | 0.3 - 0.5 | cis-2 substituent | acs.org |

| 2,r-4,c-5-trialkyl-substituted | 0.2 - 0.7 | syn-2 substituent | acs.org |

Prediction of Spectroscopic Properties and Chiroptical Responses

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and assignment.

Computational methods, particularly DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. github.ioresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for these calculations. researchgate.net Recent benchmarks have shown that specific functionals, such as Cramer's WP04, when paired with appropriate basis sets like 6-311++G(2d,p) and an implicit solvent model (PCM), can predict ¹H shifts with a mean absolute error as low as 0.08 ppm compared to experimental values. github.io This level of accuracy is invaluable for distinguishing between isomers or assigning complex spectra where experimental data alone is ambiguous.

For chiral dioxolane derivatives, computational methods can predict chiroptical properties like electronic circular dichroism (CD) spectra. Time-dependent density functional theory (TD-DFT) is the primary method for simulating CD spectra. nih.gov By comparing the computationally predicted spectrum with the experimental one, it is possible to determine the absolute configuration of a chiral center with a high degree of confidence. Studies on related cyclic compounds have shown that CD spectra are highly sensitive to the molecule's conformation and the configuration at stereocenters, making the combination of experimental and theoretical CD a powerful stereochemical tool. nih.gov

Molecular Modeling in Structure-Activity Relationship (SAR) Studies

Molecular modeling has become an indispensable tool in modern medicinal chemistry, providing deep insights into the interactions between a ligand and its biological target at the molecular level. For derivatives of 1,3-dioxolane, including this compound, computational techniques are pivotal in elucidating Structure-Activity Relationships (SAR). These studies help in understanding how the structural features of a molecule influence its biological activity, thereby guiding the design of more potent and selective therapeutic agents.

The core structure of this compound consists of a 1,3-dioxolane ring attached to a 3,4-difluorophenyl group. Molecular modeling of this and related compounds involves a variety of computational methods to explore their conformational preferences, electronic properties, and potential binding modes with macromolecular targets.

Quantum chemical calculations , for instance, are employed to determine the electronic properties and three-dimensional structures of these molecules. The presence of the electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's electrostatic potential and dipole moment, which are critical for its interaction with biological receptors.

In the broader context of 1,3-dioxolane chemistry, SAR studies have been instrumental in the development of various therapeutic agents. For example, research on 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives has led to the discovery of effective modulators of multidrug resistance (MDR) in cancer cells. nih.gov In these studies, computational approaches help to understand how different substituents on the aromatic core and the dioxolane ring affect the interaction with P-glycoprotein (P-gp), a key protein involved in MDR. nih.gov The goal is to optimize the structure to enhance its ability to reverse drug resistance. nih.gov

Molecular docking is a widely used computational technique in SAR studies. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. For a compound like this compound, docking studies could be used to investigate its potential interaction with various enzymes or receptors. The difluorophenyl moiety can engage in specific interactions, such as halogen bonding or pi-stacking, with amino acid residues in the binding pocket of a protein. The 1,3-dioxolane ring, with its oxygen atoms, can act as a hydrogen bond acceptor.

The table below summarizes key computed descriptors for this compound, which are essential inputs for molecular modeling studies.

| Property | Value | Source |

| Molecular Formula | C9H8F2O2 | PubChem |

| Molecular Weight | 186.15 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| InChI | InChI=1S/C9H8F2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | PubChem |

| InChIKey | JDIKHNSLOQHKLX-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1COC(O1)C2=CC(=C(C=C2)F)F | PubChem |

This data is sourced from PubChem CID 24721640. nih.gov

Furthermore, SAR studies on related heterocyclic compounds often involve the systematic modification of the core structure and the analysis of the resulting changes in biological activity. For instance, in the development of inhibitors for the dopamine (B1211576) transporter (DAT), SAR studies on tropane-based molecules have been crucial. nih.gov These studies help identify the structural requirements for potency and selectivity. nih.gov While not directly involving this compound, the principles from such research are transferable. The substitution pattern on the phenyl ring and the nature of the heterocyclic system are key determinants of activity.

Advanced Synthetic Utility and Translational Research Applications of 2 3,4 Difluorophenyl 1,3 Dioxolane

Strategic Role in Multi-Step Organic Synthesis

The utility of 2-(3,4-Difluorophenyl)-1,3-dioxolane in organic synthesis is primarily centered on its function as a protected form of 3,4-difluorobenzaldehyde (B20872), a valuable synthetic building block.

Protecting Group Chemistry for Aldehydes and Ketones

In complex organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The 1,3-dioxolane (B20135) moiety is a classic and robust protecting group for aldehydes and ketones. The compound this compound is synthesized by the acid-catalyzed reaction of 3,4-difluorobenzaldehyde with ethylene (B1197577) glycol. chemicalbook.com

This protection strategy is advantageous because cyclic acetals like this compound are stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases. This stability allows for chemical modifications on other parts of the molecule without affecting the masked aldehyde. The 3,4-difluoro substitution on the phenyl ring can influence the electronic properties of the acetal (B89532), but the fundamental protective function remains.

Deprotection, or the removal of the dioxolane group to regenerate the aldehyde, is typically achieved through acid-catalyzed hydrolysis. This process is generally efficient and occurs under mild conditions, making the 1,3-dioxolane group a reliable and strategically important tool for chemists.

Intermediates in Natural Product and Complex Molecule Synthesis

The starting material for this dioxolane, 3,4-difluorobenzaldehyde, is a key intermediate in the synthesis of various pharmaceuticals, including antifungal agents, anti-cancer drugs, and the anti-platelet medication ticagrelor. nbinno.compatsnap.com The protection of 3,4-difluorobenzaldehyde as this compound is a critical step in the synthetic routes of many complex molecules.

A prominent example is found in the synthesis of azole antifungal drugs. Many of these agents, such as itraconazole (B105839) and fluconazole, contain a substituted phenyl group attached to a heterocyclic core. nih.govnih.gov Itraconazole itself features a 2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane core. nih.gov Synthetic strategies for analogous drugs containing a difluorophenyl moiety would logically proceed through a this compound intermediate. In these syntheses, the dioxolane serves to protect the aldehyde while other parts of the molecule, such as the triazole ring system, are constructed.

Scaffold for Pharmacologically Active Agents

The rigid structure of the dioxolane ring combined with the electronically distinct difluorophenyl group makes this compound an attractive scaffold for the design of new drugs. The fluorine atoms can enhance metabolic stability and modulate binding affinity to biological targets.

Antimicrobial (Antibacterial, Antifungal) Research

Derivatives of 1,3-dioxolane are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.gov Research has shown that attaching various aryl groups to the 2-position of the dioxolane ring can lead to potent antimicrobial agents. nih.gov

Studies on a series of chiral and racemic 1,3-dioxolane derivatives demonstrated significant activity against various pathogens. While the specific 2-(3,4-difluorophenyl) derivative was not detailed in this particular study, related compounds showed excellent antifungal activity against Candida albicans and notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.govresearchgate.net The difluorophenyl moiety is a key component in many modern azole antifungal drugs, where it interacts with the active site of the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.govmdpi.com The combination of the difluorophenyl group with the dioxolane scaffold is therefore a subject of significant interest in the development of new antifungal agents.

Table 1: In Vitro Antimicrobial Activity of Representative 1,3-Dioxolane Derivatives This table presents data for related 1,3-dioxolane compounds to illustrate the antimicrobial potential of this chemical class, as detailed in the cited research. nih.gov

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| 2-[(4S)-4-((Benzyloxy)methyl)-1,3-dioxolan-2-yl]phenol | S. aureus ATCC 29213 | 625 |

| C. albicans ATCC 10231 | 625 | |

| 2-[(4S,5S)-4,5-Bis(benzyloxymethyl)-1,3-dioxolan-2-yl]phenol | S. aureus ATCC 29213 | 1250 |

| P. aeruginosa ATCC 27853 | 1250 | |

| C. albicans ATCC 10231 | 625 | |

| Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | S. epidermidis ATCC 12228 | 625 |

| C. albicans ATCC 10231 | 312.5 |

Antiviral and Anticancer Research

The 1,3-dioxolane framework is recognized as a motif in molecules with potential antineoplastic (anticancer) and antiviral activities. chemicalbook.comnih.gov Research into related structures suggests the potential utility of this compound derivatives in these areas. For instance, some 1,3-dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer, a major hurdle in chemotherapy. nih.gov Furthermore, studies on dioxol analogs of other chemical classes, like phenylacrylonitriles, have yielded compounds with potent anticancer activity against a wide variety of human cancer cell lines. nih.gov

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to improve pharmacological properties, and fluorinated compounds are an important class of anticancer drugs. nih.gov Cytotoxicity studies on various fluorinated heterocyclic compounds have demonstrated their potential as anticancer agents. researchgate.netnih.gov While direct studies on the anticancer or antiviral activity of this compound are not extensively reported, the known activities of both the dioxolane core and fluorinated aromatics suggest this is a viable and promising area for future research.

Ligands for Specific Receptors (e.g., α1-Adrenoceptors, TAARs)

A significant area of research has established 1,3-dioxolane-based compounds as a novel class of α1-adrenoceptor antagonists. nih.govacs.org These receptors are involved in controlling physiological processes such as vasoconstriction, and their antagonists are used to treat conditions like hypertension. Structure-activity relationship (SAR) studies have shown that the 1,3-dioxolane moiety is a key pharmacophore for binding to these receptors. acs.org

In these studies, various substitutions on the phenyl ring at the 2-position of the dioxolane were explored to optimize potency and selectivity for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov The introduction of a 3,4-difluoro substitution pattern on the phenyl ring would be a logical step in such an optimization program to fine-tune the electronic and steric properties of the ligand to achieve desired receptor affinity and selectivity.

Furthermore, this versatile scaffold has been extended to explore ligands for other receptors. Computational and synthetic studies have identified 1,3-dioxolane-based ligands for the human trace amine-associated receptor 1 (TAAR1) and antagonists for the mouse trace amine-associated receptor 5 (TAAR5), indicating the broad applicability of this chemical framework in neuropharmacology. acs.org

Applications in Advanced Materials Science

The unique molecular architecture of this compound, which combines a reactive dioxolane moiety with the electronically-modified 3,4-difluorophenyl group, makes it a valuable precursor in various sectors of materials science. The presence of fluorine is known to enhance thermal stability, influence polymer morphology, and tune electronic energy levels, making this compound a target for specialized applications.

Polymer Chemistry: Precursors for Poly(1,3-dioxolane) and Related Polyacetals

The 1,3-dioxolane ring is a cyclic acetal that can undergo cationic ring-opening polymerization (CROP) to form poly(1,3-dioxolane), a type of polyacetal. This polymerization proceeds via the cleavage of the acetal linkage and the formation of a linear polymer chain. While the polymerization of the parent 1,3-dioxolane is well-established, the incorporation of substituents on the C2 position of the dioxolane ring allows for the synthesis of functional polyacetals with tailored properties. google.comcdnsciencepub.com

The polymerization of 2-substituted-1,3-dioxolanes, including those with aryl groups such as 2-phenyl-1,3-dioxolane (B1584986), has been documented. google.com By extension, this compound is a viable monomer for CROP, which would yield a polyacetal with repeating units containing the 3,4-difluorophenyl side group. The polymerization would likely be initiated by a cationic initiator, such as a strong protic acid or a Lewis acid.

The introduction of the 3,4-difluorophenyl group into the polyacetal backbone is anticipated to confer several advantageous properties to the resulting polymer:

Modified Solubility: The fluorinated substituent will alter the polarity of the polymer, influencing its solubility in various organic solvents.

Tunable Dielectric Properties: The presence of fluorine atoms typically lowers the dielectric constant of a material, which can be advantageous for microelectronics applications.

While specific studies on the polymerization of this compound are not extensively reported in peer-reviewed literature, the established principles of CROP for substituted dioxolanes provide a strong foundation for its potential as a monomer for novel fluorinated polyacetals.

| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |

| 1,3-Dioxolane | Cationic Ring-Opening Polymerization | Poly(1,3-dioxolane) | Basic polyacetal structure |

| 2-Phenyl-1,3-dioxolane | Cationic Ring-Opening Polymerization | Poly(2-phenyl-1,3-dioxolane) | Increased rigidity and thermal stability |

| This compound | Cationic Ring-Opening Polymerization (Predicted) | Poly(this compound) | Enhanced thermal stability, modified solubility, lower dielectric constant |

Membrane Technologies for Gas Separation

Fluorinated polymers are at the forefront of membrane-based gas separation technologies due to their exceptional chemical resistance, thermal stability, and unique gas transport properties. Amorphous perfluorinated polymers, particularly those containing dioxolane units, have demonstrated high gas permeability. acs.org The incorporation of bulky, rigid cyclic structures into a polymer backbone can disrupt chain packing, leading to an increase in fractional free volume (FFV) and consequently higher gas permeability.

Research has extensively focused on perfluorodioxolane polymers for gas separation membranes. bldpharm.decatsyn.com These materials have shown impressive performance for various gas pairs, including He/CH₄ and N₂/CH₄. bldpharm.de While this compound is not a perfluorinated compound, the presence of the difluorophenyl group is expected to influence its potential as a monomer for gas separation membranes.

Polymers derived from this compound could offer a unique balance between permeability and selectivity. The rigidity of the phenyl group would contribute to a higher FFV, while the polar C-F bonds could enhance interactions with specific gases like CO₂, potentially improving selectivity. The table below presents data for related perfluorodioxolane polymers, offering a comparative context for the potential performance of polymers derived from the title compound.

| Polymer | Gas Pair | Permeability (Barrer) | Selectivity |

| Poly(perfluoro-2-methylene-1,3-dioxolane) (Poly(PFMD)) | N₂/CH₄ | 7.7 | 3.85 |

| 50/50 PFMMD-co-PFMD | N₂/CH₄ | - | 6 |

Data sourced from studies on related perfluorinated polymers for comparative purposes. bldpharm.de Data for polymers based on this compound is not currently available.

Organic Electronic Materials Development

The field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies heavily on the design of novel organic semiconductor materials with precisely tuned electronic properties. The introduction of fluorine atoms into conjugated polymers and small molecules is a widely adopted strategy to modulate frontier molecular orbital energy levels (HOMO and LUMO), enhance intermolecular interactions, and improve device stability and performance. nih.gov

Several chemical suppliers categorize this compound as a building block for "OLED Materials" or "Electronic & Optoelectronic" applications. catsyn.comechemi.comwarshel.com This suggests its role as an intermediate in the synthesis of more complex molecules for organic electronic devices. The 3,4-difluorophenyl moiety is a key structural motif in many high-performance organic semiconductors. acs.org Its electron-withdrawing nature can lower the HOMO and LUMO energy levels of a conjugated system, which is crucial for efficient charge injection and transport in electronic devices.

While direct reports on the incorporation of this compound into final device structures are scarce, its utility can be inferred from the broader context of fluorinated materials in organic electronics. The dioxolane group can serve as a protected aldehyde, which can be deprotected and used in subsequent reactions to build larger conjugated systems. Alternatively, polymers derived from this monomer could themselves possess interesting electronic properties. The fluorinated phenyl group can promote desirable solid-state packing and enhance the electron-accepting character of materials, making them suitable for use in various layers of an OLED or OPV device.

| Property | Influence of 3,4-Difluorophenyl Group | Relevance in Organic Electronics |

| Energy Levels (HOMO/LUMO) | Lowers energy levels due to inductive effect of fluorine. | Facilitates electron injection/transport; improves ambient stability. |

| Molecular Packing | Can promote π-π stacking and ordered microstructures. | Enhances charge carrier mobility. |

| Solubility | Modifies solubility in organic solvents for solution processing. | Enables fabrication of large-area devices via printing techniques. |

| Chemical Stability | C-F bonds enhance stability against oxidation and degradation. | Increases operational lifetime of devices. |